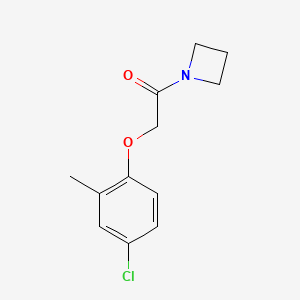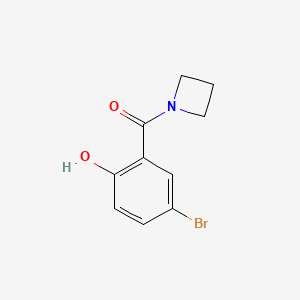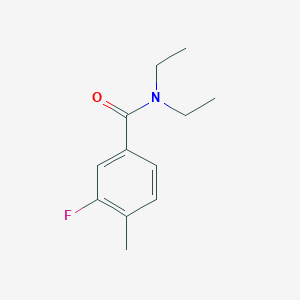![molecular formula C14H12FNOS B7474738 Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first- and second-generation EGFR inhibitors.
Mécanisme D'action
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone selectively and irreversibly inhibits the activity of mutant EGFRs that contain the T790M resistance mutation, which is the most common mechanism of resistance to first- and second-generation EGFR inhibitors. This inhibition leads to the suppression of downstream signaling pathways that are responsible for cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on NSCLC cells. It can induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of various genes that are involved in cell proliferation and survival. Moreover, this compound can also inhibit angiogenesis by reducing the expression of vascular endothelial growth factor and its receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone in lab experiments is its high selectivity and potency towards mutant EGFRs that contain the T790M resistance mutation. This allows researchers to study the specific effects of EGFR inhibition on NSCLC cells that have developed resistance to first- and second-generation EGFR inhibitors. However, one of the limitations of using this compound is its irreversible binding to EGFR, which can lead to off-target effects and toxicity in normal cells.
Orientations Futures
There are several future directions for the research and development of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone. One of the main directions is to investigate the potential of this compound in combination with other targeted therapies or immunotherapies for the treatment of NSCLC patients. Another direction is to explore the use of this compound in other types of cancer that are driven by EGFR mutations. Moreover, there is a need to develop new strategies to overcome the resistance to this compound that may develop over time.
Méthodes De Synthèse
The synthesis of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone involves a multistep process that starts with the reaction of 4-fluorobenzylamine with 2-bromo-5-(4-fluorophenyl)thiophene, followed by the reaction of the resulting intermediate with azetidine-2,4-dione. The final product is obtained by further purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry.
Applications De Recherche Scientifique
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC patients who have developed resistance to first- and second-generation EGFR inhibitors. Several studies have shown that this compound can effectively inhibit the growth of EGFR-mutant NSCLC cells both in vitro and in vivo. Moreover, this compound has also shown promising results in patients with central nervous system metastases, which is a common complication in NSCLC patients.
Propriétés
IUPAC Name |
azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c15-11-4-2-10(3-5-11)12-6-7-13(18-12)14(17)16-8-1-9-16/h2-7H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORDMYMDARARBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)


![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)

![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)




![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)